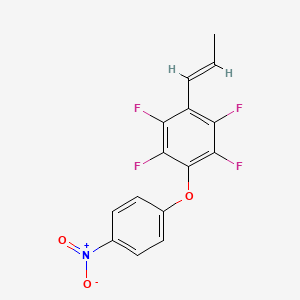
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene, also known as TFPNPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPNPB is a member of the family of fluoroaryl-containing compounds, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is not fully understood. However, it has been found to interact with certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to activate PPARγ, which may contribute to its antifungal and antibacterial activities.
Biochemical and Physiological Effects
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene can inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to reduce inflammation in a mouse model of acute lung injury. These findings suggest that 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene may have potential therapeutic applications in the treatment of infectious and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has several advantages for lab experiments. It is stable under a wide range of conditions, and its synthesis method is efficient and reproducible. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is relatively easy to handle and store. However, there are also some limitations to using 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene in lab experiments. For example, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is relatively expensive, which may limit its use in large-scale studies. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene. One potential direction is to explore its potential therapeutic applications in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene and its interactions with other receptors in the body. Finally, it may be worthwhile to explore the synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene analogs with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method is efficient and reproducible, and it has been found to exhibit antifungal and antibacterial activities, as well as potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene in lab experiments, its potential benefits make it a worthwhile subject for further research.
Synthesemethoden
The synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene involves the reaction of 1,2,4,5-tetrafluoro-3-(4-hydroxyphenoxy)-6-(1-propen-1-yl)benzene with nitric acid in the presence of sulfuric acid. The resulting product is then purified using column chromatography. This method has been found to be efficient and reproducible, and the yield of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is typically high.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to have various scientific research applications. One of the most promising applications is in the field of liquid crystal displays (LCDs). 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit excellent thermal stability and high birefringence, which make it an ideal candidate for use in LCDs. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO3/c1-2-3-10-11(16)13(18)15(14(19)12(10)17)23-9-6-4-8(5-7-9)20(21)22/h2-7H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSPPRJPREMCX-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

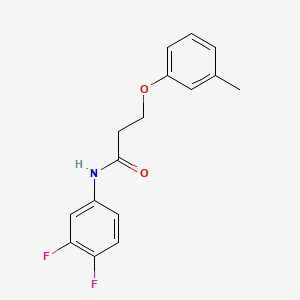
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
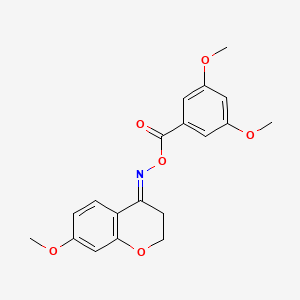
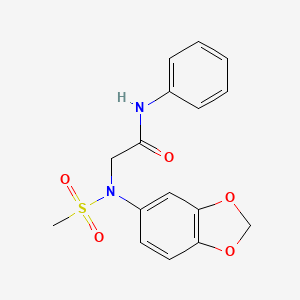
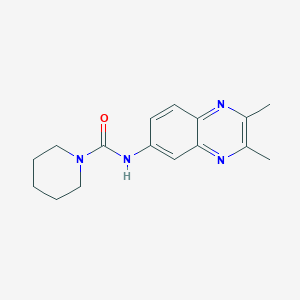
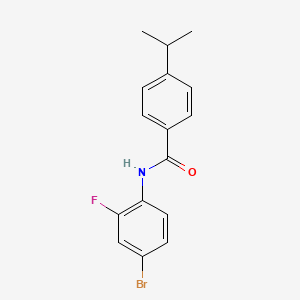
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
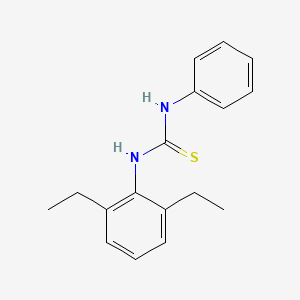
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)